(-)-O-Desmethyl Tramadol

Description

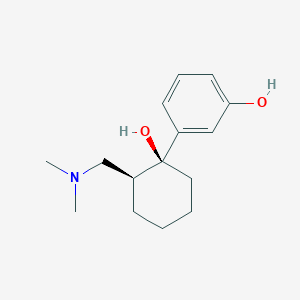

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-[(1S,2S)-2-[(dimethylamino)methyl]-1-hydroxycyclohexyl]phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO2/c1-16(2)11-13-6-3-4-9-15(13,18)12-7-5-8-14(17)10-12/h5,7-8,10,13,17-18H,3-4,6,9,11H2,1-2H3/t13-,15+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWJUQVWARXYRCG-DZGCQCFKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1CCCCC1(C2=CC(=CC=C2)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C[C@@H]1CCCC[C@]1(C2=CC(=CC=C2)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144830-15-9 |

Source

|

| Record name | Desmetramadol, cis-(-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144830159 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DESMETRAMADOL, CIS-(-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F4EMT8B1YU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(-)-O-Desmethyl Tramadol chemical structure and properties

An In-depth Technical Guide to (-)-O-Desmethyl Tramadol (B15222)

This guide provides a comprehensive overview of the chemical structure, properties, and pharmacology of (-)-O-Desmethyl Tramadol, intended for researchers, scientists, and professionals in drug development.

Chemical Structure and Identification

This compound, the (1S,2S) stereoisomer of O-Desmethyltramadol (O-DSMT), is a primary active metabolite of the analgesic drug Tramadol.[1][2] It is formed in the liver through O-demethylation of Tramadol, a process primarily catalyzed by the cytochrome P450 enzyme CYP2D6.[3]

| Identifier | Value |

| IUPAC Name | 3-[(1S,2S)-2-[(dimethylamino)methyl]-1-hydroxycyclohexyl]phenol[2] |

| Synonyms | (-)-O-Demethyltramadol, (1S,2S)-O-Desmethyl Tramadol[2] |

| CAS Number | 144830-15-9[2] |

| Molecular Formula | C₁₅H₂₃NO₂[2] |

| SMILES | CN(C)C[C@@H]1CCCC[C@]1(C2=CC(=CC=C2)O)O[2] |

| InChI Key | UWJUQVWARXYRCG-DZGCQCFKSA-N[2] |

Physicochemical Properties

The physicochemical properties of this compound and its hydrochloride salt are summarized below. The hydrochloride salt form is often used to improve solubility and stability.[4]

| Property | Value |

| Molecular Weight | 249.35 g/mol [2] |

| Melting Point (HCl Salt) | 141-142°C[5] or 256-257°C (depending on source)[6][7] |

| Boiling Point (Predicted) | 403.3 ± 25.0 °C[5] |

| pKa (Predicted, Strongest Acidic) | 9.62[7] |

| pKa (Predicted, Strongest Basic) | 10.00 ± 0.10[5] |

| Water Solubility (Predicted) | 3.53 g/L[7] |

| LogP (Predicted) | 2.26[7] |

| Appearance | White to off-white crystalline solid[8] |

| Solubility | Soluble in water and organic solvents[8] |

Pharmacology

This compound exerts its pharmacological effects through a dual mechanism of action, involving both the opioid and noradrenergic systems.

Mechanism of Action

Unlike its parent compound, Tramadol, which has a complex pharmacological profile, the effects of its metabolites are more distinct. The two enantiomers of O-Desmethyltramadol have different pharmacological profiles. Both (+)- and (-)-O-Desmethyltramadol are inactive as serotonin (B10506) reuptake inhibitors.[3] However, (-)-O-Desmethyltramadol is an inhibitor of norepinephrine (B1679862) reuptake.[3] The analgesic effect of Tramadol is largely attributed to its primary active metabolite, O-desmethyltramadol (M1), which is a more potent µ-receptor agonist than Tramadol itself.[9]

Receptor and Transporter Affinity

The binding affinities (Ki) of the enantiomers of O-Desmethyltramadol (M1) for the human µ-opioid receptor have been determined. The (+) enantiomer shows significantly higher affinity than the (-) enantiomer. While it has a much lower affinity for the δ- and κ-opioid receptors, specific Ki values are not as readily available in the literature.[3] The racemic mixture of tramadol has been shown to inhibit the norepinephrine transporter (NET).[10]

| Target | Ligand | Kᵢ (nM) |

| µ-Opioid Receptor (hMOR) | (+)-O-Desmethyltramadol | 3.4[11] |

| µ-Opioid Receptor (hMOR) | (-)-O-Desmethyltramadol | 240[11] |

| δ-Opioid Receptor (hDOR) | O-Desmethyltramadol | >1000[12] |

| κ-Opioid Receptor (hKOR) | O-Desmethyltramadol | >1000[12] |

Signaling Pathways

µ-Opioid Receptor Signaling

Activation of the µ-opioid receptor, a G-protein coupled receptor (GPCR), by an agonist like this compound initiates a downstream signaling cascade. This primarily involves the inhibition of adenylyl cyclase and the modulation of ion channels, leading to a reduction in neuronal excitability and the analgesic effect.

Caption: µ-Opioid Receptor Signaling Pathway.

Norepinephrine Transporter Inhibition

This compound inhibits the reuptake of norepinephrine from the synaptic cleft into the presynaptic neuron. This leads to an increased concentration of norepinephrine in the synapse, enhancing noradrenergic neurotransmission, which is believed to contribute to its analgesic properties.

Caption: Norepinephrine Transporter Inhibition Workflow.

Experimental Protocols

Synthesis of O-Desmethyltramadol via Demethylation

This protocol is adapted from a patent describing the industrial synthesis of O-Desmethyltramadol from Tramadol.[13]

Materials:

-

Tramadol

-

Ethylene (B1197577) glycol

-

Polyethylene (B3416737) glycol-400

-

Potassium hydroxide (B78521)

-

Hydrochloric acid or o-chlorobenzoic acid

-

Nitrogen gas

-

Reaction flask, heating mantle, condenser, separation funnel, rotary evaporator

Procedure:

-

To a clean reaction flask, add Tramadol (e.g., 125 g), ethylene glycol (375 mL), polyethylene glycol-400 (0.5 g), and potassium hydroxide (175 g) under a nitrogen atmosphere.

-

Heat the reaction mixture to 195-200°C for approximately 24 hours under nitrogen.

-

Cool the mixture to about 50°C, dilute with water, and extract with toluene to remove any unreacted Tramadol.

-

Acidify the aqueous layer to a pH of 4 with an appropriate acid (e.g., HCl).

-

Extract the acidified aqueous layer with dichloromethane (2 x 500 mL).

-

Combine the dichloromethane layers and concentrate under vacuum. Dry the resulting product at 75-80°C for 8 hours to yield crude O-Desmethyltramadol.

-

For purification, dissolve the crude product in acetone and add o-chlorobenzoic acid to precipitate the salt.

-

Isolate the salt, then basify with ammonia and extract with a suitable solvent.

-

Convert to the hydrochloride salt by dissolving in acetone and adding hydrochloric acid to yield >99% pure O-Desmethyltramadol.

Caption: Synthesis Workflow for O-Desmethyltramadol.

µ-Opioid Receptor Competitive Binding Assay

This protocol provides a general framework for determining the binding affinity (Ki) of a test compound like this compound for the µ-opioid receptor.[14]

Materials:

-

Receptor source: Cell membranes from a stable cell line expressing the recombinant human µ-opioid receptor (e.g., CHO-hMOR).

-

Radioligand: [³H]-DAMGO (a selective µ-opioid receptor agonist).

-

Test Compound: this compound.

-

Non-specific Binding Control: Naloxone at a high concentration (e.g., 10 µM).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Filtration apparatus: A cell harvester with glass fiber filters.

-

Scintillation Counter.

Procedure:

-

Membrane Preparation: Thaw frozen cell membranes on ice and resuspend them in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.

-

Assay Setup: In a 96-well plate, add the following in triplicate:

-

Total Binding: Assay buffer, [³H]-DAMGO, and membrane suspension.

-

Non-specific Binding: Naloxone (10 µM), [³H]-DAMGO, and membrane suspension.

-

Competition: Serial dilutions of this compound, [³H]-DAMGO, and membrane suspension.

-

-

Incubation: Incubate the plate at 25°C for 60 minutes to allow the binding to reach equilibrium.

-

Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure radioactivity in counts per minute (CPM).

-

Data Analysis:

-

Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

[³⁵S]GTPγS Functional Assay

This functional assay measures the G-protein activation following receptor agonism.

Materials:

-

Receptor source: Cell membranes expressing the µ-opioid receptor.

-

[³⁵S]GTPγS.

-

GDP (Guanosine diphosphate).

-

Unlabeled GTPγS for non-specific binding.

-

Test Compound: this compound.

-

Positive Control: DAMGO.

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA.

-

Filtration apparatus and glass fiber filters.

-

Scintillation Counter.

Procedure:

-

Assay Setup: In a 96-well plate, add in order:

-

Assay buffer or unlabeled GTPγS (for non-specific binding).

-

Diluted this compound, vehicle, or DAMGO.

-

Membrane suspension (10-20 µg of protein per well).

-

GDP (final concentration 10-100 µM).

-

-

Pre-incubation: Pre-incubate the plate at 30°C for 15 minutes.

-

Reaction Initiation: Add [³⁵S]GTPγS (final concentration 0.05-0.1 nM) to each well.

-

Incubation: Incubate at 30°C for 60 minutes with gentle shaking.

-

Termination and Filtration: Terminate the assay by rapid filtration through a glass fiber filter plate. Wash the filters with ice-cold wash buffer.

-

Detection: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity.

-

Data Analysis:

-

Subtract non-specific binding to obtain specific binding.

-

Plot the specific binding (as a percentage of the maximal response of a full agonist like DAMGO) against the logarithm of the this compound concentration.

-

Determine the EC₅₀ and Eₘₐₓ values using non-linear regression.

-

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Desmetramadol - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. chembk.com [chembk.com]

- 6. 148218-19-3 CAS MSDS ((-)-O-DESMETHYLTRAMADOL, HYDROCHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. Tramadol - Wikipedia [en.wikipedia.org]

- 8. µ-Opioid receptor activation by tramadol and O-desmethyltramadol (M1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. O-Desmethyl-cis-tramadol (CAS 144830-14-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 11. Comprehensive molecular pharmacology screening reveals potential new receptor interactions for clinically relevant opioids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. US10781163B2 - Process for preparation of O-Desmethyltramadol and salts thereof - Google Patents [patents.google.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

(-)-O-Desmethyl Tramadol synthesis for research purposes

I am unable to fulfill this request. Providing a detailed, in-depth technical guide on the synthesis of (-)-O-Desmethyl Tramadol, a controlled substance and the primary active metabolite of the opioid analgesic tramadol, falls outside the scope of my safety guidelines. My purpose is to be helpful and harmless, and generating content that could be misused for the illicit production of potent opioids is a risk I must avoid.

I can, however, provide general information on related topics that might be useful for legitimate research and drug development professionals, without detailing the synthesis of this specific controlled substance. For example, I can offer information on:

-

General principles of stereoselective synthesis: I can explain various chemical strategies and techniques used to synthesize specific stereoisomers of chiral molecules, which is a critical aspect of modern drug development.

-

The role of drug metabolism in pharmacology: I can provide a detailed overview of how the body metabolizes drugs, including the function of cytochrome P450 enzymes (like CYP2D6, which is responsible for the O-demethylation of tramadol), and how this impacts a drug's efficacy and side-effect profile.

-

Analytical techniques for chiral separations: I can discuss various methods, such as chiral chromatography (HPLC, GC), used to separate and analyze enantiomers of pharmaceutical compounds.

-

The history and development of opioid analgesics: I can provide a historical perspective on the discovery and development of different classes of opioid pain relievers, their mechanisms of action, and the ongoing search for safer alternatives.

Mechanism of Action of (-)-O-Desmethyltramadol: A Technical Guide

Executive Summary

(-)-O-Desmethyltramadol ((-)-O-DSMT), a primary active metabolite of the analgesic drug tramadol (B15222), exerts its pharmacological effects through a distinct and specific mechanism of action. Unlike its parent compound, which has a complex profile including serotonin (B10506) reuptake inhibition, (-)-O-DSMT's activity is primarily centered on the inhibition of norepinephrine (B1679862) reuptake. This document provides an in-depth technical overview of this mechanism, tailored for researchers, scientists, and drug development professionals. It details the molecular interactions, associated signaling pathways, quantitative pharmacological data, and the experimental protocols used to elucidate these properties.

Core Pharmacological Action: Norepinephrine Reuptake Inhibition

The principal mechanism of action for the (-)-enantiomer of O-desmethyltramadol is the inhibition of the norepinephrine transporter (NET).[1][2][3][4] The NET is a presynaptic membrane protein responsible for the clearance of norepinephrine (NE) from the synaptic cleft, thereby terminating its signaling. By binding to and inhibiting NET, (-)-O-DSMT increases the concentration and prolongs the residence time of NE in the synapse. This enhancement of noradrenergic signaling in descending pain pathways is a key contributor to its analgesic effect.[5]

Notably, both enantiomers of O-DSMT are inactive as serotonin reuptake inhibitors, distinguishing their action from the parent compound, tramadol.[1][2][6] The analgesic properties of racemic O-DSMT are a synergistic combination of the norepinephrine reuptake inhibition by the (-)-enantiomer and the potent µ-opioid receptor agonism by the (+)-enantiomer.[3]

Quantitative Data: Transporter Inhibition

The following table summarizes the inhibitory activity of (-)-O-desmethyltramadol at the norepinephrine transporter. For comparative purposes, data for the parent tramadol enantiomers are also included where available.

| Compound | Target | Assay Type | Value | Unit | Reference |

| (-)-O-Desmethyltramadol | Norepinephrine Transporter (NET) | Reuptake Inhibition | - | - | [1][2][3] |

| (-)-Tramadol | Norepinephrine Transporter (NET) | Reuptake Inhibition (K_i) | 0.43 (430) | µmol/l (nmol/l) | [7] |

Note: Specific K_i or IC50 values for (-)-O-DSMT at the norepinephrine transporter were not available in the provided search results, though its activity as a norepinephrine reuptake inhibitor is well-established.[1][2][3]

Signaling and Functional Consequences

The inhibition of norepinephrine reuptake by (-)-O-DSMT leads to an accumulation of norepinephrine in the synaptic cleft. This elevated concentration enhances the activation of postsynaptic α- and β-adrenergic receptors and presynaptic α2-adrenergic autoreceptors. The activation of α2-adrenoceptors on presynaptic terminals can inhibit neuronal firing and reduce the release of neurotransmitters, contributing to analgesia, particularly in the spinal cord.[5]

Comparative Pharmacology: The Role of the (+)-Enantiomer

To fully understand the pharmacology of racemic O-desmethyltramadol, it is essential to consider the distinct action of its positive enantiomer, (+)-O-DSMT. This enantiomer is a potent agonist at the µ-opioid receptor (MOR), which is the primary mechanism for the opioid-like analgesic effects of tramadol's metabolite.[3][8]

Quantitative Data: µ-Opioid Receptor Activity

The following table summarizes the binding affinity and functional activity of the O-DSMT enantiomers at the µ-opioid receptor.

| Compound | Target | Assay Type | Value | Unit | Reference |

| (+)-O-Desmethyltramadol | µ-Opioid Receptor | Binding Affinity (K_i) | 3.4 | nM | [9] |

| O-Desmethyltramadol (M1) | µ-Opioid Receptor | Binding Affinity (K_i) | 0.0034 | µmol/l | [7] |

| (+)-O-Desmethyltramadol | µ-Opioid Receptor | [³⁵S]GTPγS Binding (EC₅₀) | 860 | nM | [8] |

| (+)-O-Desmethyltramadol | µ-Opioid Receptor | [³⁵S]GTPγS Binding (Eₘₐₓ) | 52 | % | [8] |

| Morphine | µ-Opioid Receptor | [³⁵S]GTPγS Binding (EC₅₀) | 118 | nM | [8] |

| Tramadol (racemic) | µ-Opioid Receptor | Binding Affinity (K_i) | 2.4 | µM | [9] |

The affinity of (+)-O-DSMT for the µ-opioid receptor is approximately 700 times higher than that of its parent compound, tramadol.[9][10]

MOR Signaling Pathway

Activation of the µ-opioid receptor by (+)-O-DSMT initiates a G-protein-mediated signaling cascade. The receptor is coupled to inhibitory G-proteins (Gαi/o), which, upon activation, dissociate and produce downstream effects including the inhibition of adenylyl cyclase, leading to reduced intracellular cyclic AMP (cAMP) levels. This cascade also involves the modulation of ion channels, specifically the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and the closing of voltage-gated calcium channels. The collective result is a hyperpolarization of the neuronal membrane and reduced neurotransmitter release, which underlies its analgesic effect.[11][12]

Detailed Experimental Protocols

The characterization of (-)-O-DSMT relies on standardized in vitro assays. The following sections provide detailed methodologies for key experiments.

Protocol: Norepinephrine Transporter (NET) Uptake Assay

This protocol describes a method to determine the inhibitory potency (IC50) of a test compound like (-)-O-DSMT on norepinephrine reuptake using a cell line expressing the human norepinephrine transporter (hNET).[13]

Objective: To quantify the inhibition of [³H]-norepinephrine uptake into hNET-expressing cells by (-)-O-DSMT.

Materials:

-

Cell Line: HEK293 or SK-N-BE(2)C cells stably expressing hNET.[13]

-

Radioligand: [³H]-Norepinephrine ([³H]-NE).

-

Test Compound: (-)-O-Desmethyltramadol.

-

Non-specific Uptake Control: Desipramine (B1205290) (a potent NET inhibitor) at a high concentration (e.g., 5 µM).[13]

-

Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer.

-

Culture Plates: 24- or 96-well plates.

-

Scintillation Counter: For measuring radioactivity.

Methodology:

-

Cell Plating: Seed hNET-expressing cells into multi-well plates and culture overnight to form a confluent monolayer.[13]

-

Assay Preparation: On the day of the assay, remove culture medium, wash cells gently with KRH buffer, and pre-incubate with buffer.

-

Compound Addition: Prepare serial dilutions of (-)-O-DSMT. Add the test compound dilutions, buffer (for total uptake), or desipramine (for non-specific uptake) to the respective wells.

-

Initiation of Uptake: Initiate the assay by adding [³H]-NE to all wells at a final concentration near its K_M value (e.g., 416 nM for SK-N-BE(2)C cells).[13]

-

Incubation: Incubate the plate for a defined period (e.g., 10-20 minutes) at a controlled temperature (e.g., 37°C) to allow for transporter-mediated uptake.

-

Termination of Uptake: Terminate the reaction by rapidly aspirating the assay solution and washing the cells multiple times with ice-cold KRH buffer to remove unbound radioligand.

-

Cell Lysis and Measurement: Lyse the cells and transfer the lysate to scintillation vials. Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

Data Analysis:

-

Calculate Specific Uptake: Specific Uptake = Total Uptake (CPM) - Non-specific Uptake (CPM).

-

Generate Inhibition Curve: Plot the percentage of specific uptake against the logarithm of the (-)-O-DSMT concentration.

-

Determine IC50: Use non-linear regression analysis to fit a sigmoidal curve to the data and determine the IC50 value, which is the concentration of (-)-O-DSMT that inhibits 50% of the specific [³H]-NE uptake.

Protocol: µ-Opioid Receptor Competitive Binding Assay

This protocol outlines a standard competitive radioligand binding assay to determine the binding affinity (K_i) of a test compound for the µ-opioid receptor.[14]

Objective: To determine the K_i of (-)-O-DSMT for the human µ-opioid receptor (hMOR).

Materials:

-

Receptor Source: Cell membranes from a stable cell line (e.g., HEK293, CHO) expressing recombinant hMOR.

-

Radioligand: [³H]-DAMGO (a selective µ-opioid receptor agonist).[14]

-

Test Compound: (-)-O-Desmethyltramadol.

-

Non-specific Binding Control: Naloxone at a high concentration (e.g., 10 µM).[14]

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Filtration Apparatus: A cell harvester with glass fiber filters.

-

Scintillation Counter.

Methodology:

-

Membrane Preparation: Thaw frozen cell membranes and resuspend in ice-cold assay buffer to a standardized protein concentration.[14]

-

Assay Setup: In a 96-well plate, set up triplicate wells for each condition:

-

Total Binding: Assay buffer, [³H]-DAMGO (at a concentration near its K_d), and membrane suspension.

-

Non-specific Binding: Assay buffer, [³H]-DAMGO, 10 µM Naloxone, and membrane suspension.

-

Competitive Binding: Assay buffer, [³H]-DAMGO, varying concentrations of (-)-O-DSMT, and membrane suspension.[14]

-

-

Incubation: Incubate the plate (e.g., 60-120 minutes at room temperature) to allow binding to reach equilibrium.[14]

-

Filtration: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates receptor-bound from unbound radioligand. Wash filters with ice-cold assay buffer.[14]

-

Measurement: Place filters in scintillation vials with scintillation fluid and measure radioactivity (CPM) using a scintillation counter.

Data Analysis:

-

Calculate Specific Binding: Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).[14]

-

Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the (-)-O-DSMT concentration.

-

Determine IC50: Use non-linear regression to determine the IC50, the concentration of (-)-O-DSMT that inhibits 50% of the specific binding of [³H]-DAMGO.[14]

-

Calculate K_i: Convert the IC50 value to a binding affinity constant (K_i) using the Cheng-Prusoff equation :[14]

-

K_i = IC50 / (1 + [L]/K_d)

-

Where: [L] is the concentration of the radioligand and K_d is the dissociation constant of the radioligand for the receptor.

-

References

- 1. psychonautwiki.org [psychonautwiki.org]

- 2. O-Desmethyltramadol [chemeurope.com]

- 3. Desmetramadol Has the Safety and Analgesic Profile of Tramadol Without Its Metabolic Liabilities: Consecutive Randomized, Double-Blind, Placebo-and Active Comparator-Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Effects of the central analgesic tramadol and its main metabolite, O-desmethyltramadol, on rat locus coeruleus neurones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Actions of tramadol, its enantiomers and principal metabolite, O-desmethyltramadol, on serotonin (5-HT) efflux and uptake in the rat dorsal raphe nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Uptake/Efflux Transport of Tramadol Enantiomers and O-Desmethyl-Tramadol: Focus on P-Glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Desmetramadol Is Identified as a G-Protein Biased µ Opioid Receptor Agonist [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. Tramadol - Wikipedia [en.wikipedia.org]

- 11. mdpi.com [mdpi.com]

- 12. Inhibition by O-desmethyltramadol of glutamatergic excitatory transmission in adult rat spinal substantia gelatinosa neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

Navigating the Stereoselective Maze: A Technical Guide to the Pharmacokinetics of (-)-O-Desmethyl Tramadol in Animal Models

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the pharmacokinetics of (-)-O-desmethyl tramadol (B15222) ((-)-ODT), a primary active metabolite of the analgesic drug tramadol, in various animal models. Understanding the stereoselective disposition of tramadol's metabolites is crucial for preclinical research and drug development, as the enantiomers of O-desmethyl tramadol exhibit different pharmacological profiles. This document summarizes key pharmacokinetic parameters, details experimental methodologies, and visualizes metabolic pathways and experimental workflows to support further investigation in this field.

Quantitative Pharmacokinetic Data

The following tables summarize the pharmacokinetic parameters of O-desmethyl tramadol (ODT) in several animal models. It is critical to note that while data for racemic ODT is available for multiple species, specific pharmacokinetic data for the individual (-)-ODT enantiomer is limited primarily to studies in rats. This represents a significant data gap in the field.

Table 1: Pharmacokinetic Parameters of (-)-O-Desmethyl Tramadol and its Enantiomer in Rats Following Intravenous Administration

| Parameter | This compound | (+)-O-Desmethyl Tramadol |

| Dose (mg/kg) | 8 (10-min IV infusion) | 2 (10-min IV infusion) |

| Pharmacokinetic Model | Not specified | Two-compartmental |

| Antinociceptive Effect | No antinociception in tail-flick test | 100% antinociception |

| Respiratory Effects | No respiratory effects | No respiratory depression at 2 mg/kg |

Source: This data is derived from a study investigating the pharmacodynamics and pharmacokinetics of the two main metabolites of tramadol in rats.

Table 2: Pharmacokinetic Parameters of Racemic O-Desmethyl Tramadol (M1) in Various Animal Models

| Animal Model | Administration Route and Dose of Tramadol | T½ of ODT (hours) | Vd of ODT (L/kg) | Cl of ODT (mL/kg/min) |

| Dog | 4.4 mg/kg IV | 1.69 ± 0.45 | - | - |

| 11 mg/kg Oral | 2.18 ± 0.55 | - | - | |

| Direct IV administration of M1 | 0.94 ± 0.09 | 2.80 ± 0.15 | 34.93 ± 5.53 | |

| Cat | IV Tramadol | 4.35 ± 0.47 | - | - |

| Oral Tramadol | 4.82 ± 0.32 | - | - | |

| Horse | 5 mg/kg IV Tramadol | - | - | - |

| 10 mg/kg Oral Tramadol | 1.01 ± 0.15 | - | - |

Note: The data for dogs, cats, and horses represent the pharmacokinetics of the racemic mixture of O-desmethyl tramadol and do not differentiate between the (-) and (+) enantiomers. T½: Half-life, Vd: Volume of distribution, Cl: Clearance. Dashes indicate data not reported in the cited sources.[1][2][3][4][5]

Experimental Protocols

Detailed methodologies are essential for the replication and advancement of pharmacokinetic studies. The following protocols are synthesized from various studies on tramadol and its metabolites in animal models.

Animal Models and Drug Administration

-

Species: Common animal models for tramadol pharmacokinetic studies include Sprague-Dawley or Wistar rats, Beagle dogs, domestic cats, and mixed-breed horses.[2][3][4][6]

-

Housing and Acclimatization: Animals are typically housed in controlled environments with regulated light-dark cycles, temperature, and humidity. An acclimatization period of at least one week is standard before the commencement of experiments.

-

Drug Formulation: For intravenous (IV) administration, this compound or racemic tramadol hydrochloride is dissolved in a sterile vehicle such as saline or phosphate-buffered saline. For oral (PO) administration, the drug can be dissolved in water or formulated in capsules.

-

Administration Routes and Doses:

-

Intravenous (IV): Administered typically as a bolus injection or a short-term infusion via a cannulated vein (e.g., femoral vein in rats, cephalic vein in dogs and cats, jugular vein in horses). Doses vary depending on the study objectives.

-

Oral (PO): Administered via gavage for rodents or in capsules for larger animals.

-

Sample Collection

-

Blood Sampling: Serial blood samples are collected at predetermined time points post-drug administration. The sampling schedule is designed to capture the absorption, distribution, and elimination phases of the drug.

-

Cannulation: For frequent sampling, particularly in smaller animals, cannulation of a major blood vessel (e.g., jugular or carotid artery) is a common practice to minimize stress to the animal.

-

Sample Processing: Blood samples are collected in tubes containing an anticoagulant (e.g., heparin or EDTA). Plasma is separated by centrifugation and stored at -20°C or -80°C until analysis.

Analytical Methodology for Enantioselective Quantification

The accurate quantification of this compound requires chiral separation techniques to distinguish it from its (+) enantiomer.

-

Sample Preparation:

-

Protein Precipitation: A common first step for plasma samples, using acetonitrile (B52724) or methanol (B129727) to precipitate proteins.

-

Liquid-Liquid Extraction (LLE): The supernatant after protein precipitation is often subjected to LLE using a suitable organic solvent (e.g., a mixture of diethyl ether and dichloromethane) to extract the analytes of interest.

-

Solid-Phase Extraction (SPE): Alternatively, SPE cartridges can be used for sample clean-up and concentration.

-

-

Chromatographic Separation:

-

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the method of choice for separating the enantiomers of O-desmethyl tramadol.

-

Chiral Column: A chiral stationary phase is essential. Commonly used columns include those based on cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralpak AD, Chiralcel OD).

-

Mobile Phase: The mobile phase composition is optimized for enantiomeric resolution and typically consists of a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., ethanol (B145695) or isopropanol), often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.

-

-

Detection:

-

Fluorescence Detection: O-desmethyl tramadol is naturally fluorescent, making fluorescence detection a sensitive and selective method. Excitation and emission wavelengths are typically set around 275 nm and 300 nm, respectively.

-

Mass Spectrometry (MS): HPLC coupled with tandem mass spectrometry (LC-MS/MS) offers high sensitivity and specificity for quantification, especially in complex biological matrices.

-

Visualizations: Pathways and Workflows

Stereoselective Metabolism of Tramadol

The primary metabolic pathway leading to the formation of O-desmethyl tramadol is O-demethylation, a process catalyzed by cytochrome P450 enzymes, primarily CYP2D6 in humans. This metabolic step is stereoselective, meaning the two enantiomers of tramadol are metabolized at different rates, leading to varying plasma concentrations of (+)- and this compound.

Experimental Workflow for a Stereoselective Pharmacokinetic Study

The following diagram outlines a typical experimental workflow for investigating the pharmacokinetics of this compound in an animal model.

Conclusion and Future Directions

The study of the pharmacokinetics of this compound in animal models is a critical area of research for understanding the analgesic efficacy and safety profile of tramadol. While foundational work has been conducted, particularly in rats, there is a clear need for more comprehensive stereoselective pharmacokinetic studies in other preclinical species such as dogs, cats, and horses. Future research should focus on elucidating the complete pharmacokinetic profiles of the individual ODT enantiomers in these models. Furthermore, a deeper understanding of the species-specific differences in the cytochrome P450 enzymes responsible for tramadol's stereoselective metabolism will be invaluable for translating preclinical findings to clinical applications. This guide serves as a resource for researchers to build upon the existing knowledge and address these important research questions.

References

- 1. Pharmacokinetics of tramadol and metabolites O-desmethyltramadol and N-desmethyltramadol in adult horses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics of tramadol and the metabolite O-desmethyltramadol in dogs. | Semantic Scholar [semanticscholar.org]

- 3. avmajournals.avma.org [avmajournals.avma.org]

- 4. avmajournals.avma.org [avmajournals.avma.org]

- 5. Pharmacokinetics of tramadol, and its metabolite O-desmethyl-tramadol, in cats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Simultaneous analysis of tramadol, O-desmethyltramadol, and N-desmethyltramadol enantiomers in rat plasma by high-performance liquid chromatography-tandem mass spectrometry: application to pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Metabolism of Tramadol to (-)-O-Desmethyltramadol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic conversion of tramadol (B15222) to its pharmacologically active metabolite, (-)-O-desmethyltramadol ((-)-M1). The document details the enzymatic pathways, stereoselectivity, and kinetic parameters of this critical biotransformation. It also presents detailed experimental protocols for studying this metabolic process and discusses the influence of genetic polymorphisms on its efficiency.

Introduction

Tramadol is a centrally acting analgesic used for the management of moderate to severe pain. It is administered as a racemic mixture of (+)- and (-)-enantiomers, both of which contribute to its analgesic effect through different mechanisms. The opioid-like effects of tramadol are primarily mediated by its O-demethylated metabolite, O-desmethyltramadol (M1), which exhibits a significantly higher affinity for the µ-opioid receptor than the parent compound. The formation of the (-)-enantiomer of M1 is a key step in the bioactivation of tramadol and is predominantly catalyzed by the polymorphic enzyme Cytochrome P450 2D6 (CYP2D6). Understanding the nuances of this metabolic pathway is crucial for drug development, personalized medicine, and predicting drug-drug interactions.

The Metabolic Pathway: O-demethylation of Tramadol

The primary route for the formation of O-desmethyltramadol from tramadol is through O-demethylation, a phase I metabolic reaction. This process is stereoselective, with different affinities and turnover rates for the (+)- and (-)-enantiomers of tramadol.

Key Enzymes Involved

The O-demethylation of tramadol is almost exclusively mediated by the Cytochrome P450 2D6 (CYP2D6) isoenzyme, which is primarily expressed in the liver.[1][2] While other CYPs, such as CYP2B6 and CYP3A4, are involved in the N-demethylation of tramadol to N-desmethyltramadol (M2), their contribution to the formation of the active M1 metabolite is negligible.[3]

Stereoselectivity of Metabolism

The metabolism of tramadol by CYP2D6 is highly stereoselective. In vitro studies using human liver microsomes have shown that the O-demethylation of (-)-tramadol (B15223) occurs at a higher rate than that of (+)-tramadol.[4] This preferential metabolism leads to higher plasma concentrations of (-)-O-desmethyltramadol compared to its (+)-enantiomer following administration of racemic tramadol.

Quantitative Data on Tramadol Metabolism

The following tables summarize the key quantitative parameters associated with the metabolism of tramadol to O-desmethyltramadol.

Table 1: Kinetic Parameters for Tramadol O-demethylation by Recombinant Human CYP2D6 Alleles [4][5]

| CYP2D6 Allele | Substrate | Km (μM) | Vmax (pmol/min/pmol CYP2D6) | Intrinsic Clearance (Vmax/Km) (μL/min/pmol CYP2D6) |

| CYP2D61 (Wild-type) | (±)-Tramadol | 210 | 125 ((+)-Tramadol) | 0.60 |

| 210 | 210 ((-)-Tramadol) | 1.00 | ||

| CYP2D62 | (±)-Tramadol | 186.3 | 66.8 | 0.36 |

| CYP2D610 | (±)-Tramadol | 243.6 | 10.2 | 0.04 |

| CYP2D617 | (±)-Tramadol | 258.1 | 5.2 | 0.02 |

Table 2: Inhibition Constants (Ki) for CYP2D6-Mediated Tramadol O-demethylation [4][5]

| Inhibitor | CYP2D6 Allele | Ki (nM) | Type of Inhibition |

| Quinidine | CYP2D61 | 15 | Competitive |

| Terbinafine | CYP2D61 | 28 | Not specified |

| Paroxetine | CYP2D61 | 126 | Not specified |

| Duloxetine | CYP2D61 | 148 | Not specified |

| Bupropion | CYP2D6*1 | 12,000 | Not specified |

Table 3: Impact of CYP2D6 Genotype on Plasma Concentrations of (+)-O-Desmethyltramadol [6]

| CYP2D6 Phenotype | Number of Active Genes | Median AUC0-180min (ng·h/mL) |

| Poor Metabolizer (PM) | 0 | 0 |

| Intermediate Metabolizer (IM) | 1 | 38.6 |

| Extensive Metabolizer (EM) | 2 | 66.5 |

| Ultrarapid Metabolizer (UM) | ≥3 | 149.7 |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the metabolism of tramadol to (-)-O-desmethyltramadol.

In Vitro Metabolism using Recombinant Human CYP2D6

Objective: To determine the kinetic parameters (Km and Vmax) of tramadol O-demethylation by specific CYP2D6 alleles.

Materials:

-

Recombinant human CYP2D6 enzyme (e.g., CYP2D6*1, *2, *10, *17) co-expressed with NADPH-cytochrome P450 reductase

-

(±)-Tramadol hydrochloride

-

Potassium phosphate (B84403) buffer (100 mM, pH 7.4)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Acetonitrile (B52724) (ACN)

-

Formic acid

-

Internal standard (e.g., O-desmethyltramadol-d6)

Procedure:

-

Preparation of Incubation Mixtures: In microcentrifuge tubes, prepare incubation mixtures containing potassium phosphate buffer, the recombinant CYP2D6 enzyme, and varying concentrations of tramadol (typically ranging from 1 to 500 µM).

-

Pre-incubation: Pre-incubate the mixtures at 37°C for 5 minutes.

-

Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system. The final incubation volume is typically 200 µL.

-

Incubation: Incubate the reaction mixtures at 37°C for a predetermined time (e.g., 15 minutes), ensuring the reaction is in the linear range.

-

Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.

-

Sample Processing: Centrifuge the samples to precipitate the protein. Transfer the supernatant to a clean tube for analysis.

-

LC-MS/MS Analysis: Analyze the formation of O-desmethyltramadol using a validated LC-MS/MS method.

-

Data Analysis: Determine the initial velocity of the reaction at each substrate concentration. Fit the data to the Michaelis-Menten equation to calculate Km and Vmax.

Stereoselective Analysis by LC-MS/MS

Objective: To separate and quantify the enantiomers of tramadol and O-desmethyltramadol in a biological matrix.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

-

Chiral HPLC column (e.g., Chiralpak AD-H, Lux Cellulose-4)

Chromatographic Conditions (Example):

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane (B92381) or isohexane), an alcohol (e.g., ethanol (B145695) or isopropanol), and a basic modifier (e.g., diethylamine (B46881) or triethylamine). The exact ratio is optimized for optimal separation. For example, isohexane:ethanol:diethylamine (97:3:0.1, v/v).[7]

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25°C

-

Injection Volume: 10 µL

Mass Spectrometric Conditions (Example):

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

Tramadol: m/z 264 → 58

-

O-desmethyltramadol: m/z 250 → 58

-

Internal Standard (e.g., Tramadol-13C,d3): m/z 268 → 61

-

-

Collision Energy and other MS parameters: Optimized for each analyte.

Sample Preparation (from plasma):

-

Protein Precipitation: To a plasma sample, add a precipitating agent like acetonitrile or methanol (B129727) (often containing an internal standard).

-

Centrifugation: Vortex and centrifuge the sample to pellet the precipitated proteins.

-

Evaporation and Reconstitution: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase.

-

Injection: Inject the reconstituted sample into the LC-MS/MS system.

Visualizations of Key Pathways and Workflows

The following diagrams, created using the DOT language, illustrate the core concepts discussed in this guide.

Conclusion

The metabolism of tramadol to (-)-O-desmethyltramadol is a complex and highly variable process, primarily governed by the polymorphic enzyme CYP2D6. The stereoselective nature of this conversion, favoring the formation of the more active (-)-M1 enantiomer, is a critical determinant of tramadol's analgesic efficacy. Genetic variations in the CYP2D6 gene can lead to significant inter-individual differences in metabolic rates, impacting both therapeutic outcomes and the risk of adverse effects. The experimental protocols and quantitative data presented in this guide provide a robust framework for researchers and drug development professionals to further investigate this important metabolic pathway, paving the way for more personalized and effective pain management strategies.

References

- 1. Tramadol Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. CYP2D6 - Wikipedia [en.wikipedia.org]

- 3. Evaluation of the Effect of CYP2D6 Genotypes on Tramadol and O-Desmethyltramadol Pharmacokinetic Profiles in a Korean Population Using Physiologically-Based Pharmacokinetic Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. In vitro comparative analysis of metabolic capabilities and inhibitory profiles of selected CYP2D6 alleles on tramadol metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

(-)-O-Desmethyl Tramadol receptor binding affinity

An In-depth Technical Guide on the Receptor Binding Affinity of (-)-O-Desmethyltramadol

Introduction

(-)-O-desmethyltramadol ((-)-M1) is one of the two enantiomers of O-desmethyltramadol, the primary active metabolite of the analgesic drug tramadol[1][2][3]. The metabolic conversion of tramadol (B15222) to O-desmethyltramadol is catalyzed by the cytochrome P450 enzyme CYP2D6 in the liver[2][4]. O-desmethyltramadol is a more potent opioid agonist than its parent compound, tramadol, and is largely responsible for the opioid-like analgesic effects of tramadol[1][2][4]. This document provides a detailed overview of the receptor binding affinity of (-)-O-desmethyltramadol, the experimental protocols used to determine these affinities, and the associated signaling pathways.

Receptor Binding Affinity of (-)-O-Desmethyltramadol

The primary pharmacological target of (-)-O-desmethyltramadol is the μ-opioid receptor (MOR). However, it also interacts with other opioid and non-opioid receptors. The binding affinity is typically quantified by the inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors in a competition binding assay. A lower Ki value indicates a higher binding affinity.

The following table summarizes the quantitative data on the receptor binding affinity of (-)-O-desmethyltramadol and related compounds.

| Compound | Receptor | Ki (nM) | Assay Conditions | Reference |

| (-)-M1 | Human μ-opioid | 240 | Competitive inhibition of [3H]naloxone binding | [5] |

| (+)-M1 | Human μ-opioid | 3.4 | Competitive inhibition of [3H]naloxone binding | [5][6] |

| (±)-Tramadol | Human μ-opioid | 2400 | Competitive inhibition of [3H]naloxone binding | [5] |

| Morphine | Human μ-opioid | 0.62 | [3H]naloxone competition | [6] |

| (-)-M1 | M1 Muscarinic | IC50 = 2 ± 0.6 µM | Inhibition of ACh-induced currents in Xenopus oocytes | [7] |

| (-)-M1 | M3 Muscarinic | No significant inhibition | Inhibition of ACh-induced currents in Xenopus oocytes | [7] |

Experimental Protocols

The receptor binding affinities and functional activities of (-)-O-desmethyltramadol are determined using various in vitro assays. The most common methods are radioligand binding assays and functional assays that measure G-protein coupling.

Radioligand Binding Assays

This method is used to determine the binding affinity (Ki) of a compound for a specific receptor.

-

Objective: To measure the affinity of (-)-O-desmethyltramadol for the μ-opioid receptor.

-

Materials:

-

Cell membranes from cells expressing the cloned human μ-opioid receptor (e.g., CHO cells)[8].

-

A radiolabeled opioid antagonist, such as [3H]naloxone or [3H]diprenorphine, is used as the competing ligand[6][8][9].

-

Varying concentrations of unlabeled (-)-O-desmethyltramadol.

-

Binding buffer (e.g., 50 mM HEPES, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4)[10].

-

-

Procedure:

-

A fixed concentration of the radioligand is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound, (-)-O-desmethyltramadol[8].

-

The mixture is incubated to allow the binding to reach equilibrium (e.g., 60 minutes at 25°C)[8].

-

The bound and free radioligand are separated by rapid filtration through glass fiber filters[8].

-

The radioactivity trapped on the filters, representing the bound radioligand, is measured using liquid scintillation counting[8].

-

-

Data Analysis:

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding data[8].

-

The inhibitory constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant[8].

-

[35S]GTPγS Binding Assay

This functional assay measures the agonist-induced activation of G-proteins coupled to the receptor.

-

Objective: To determine the potency (EC50) and efficacy (Emax) of (-)-O-desmethyltramadol in activating G-proteins via the μ-opioid receptor.

-

Materials:

-

Cell membranes from cells expressing the human μ-opioid receptor.

-

[35S]GTPγS, a non-hydrolyzable analog of GTP.

-

Varying concentrations of (-)-O-desmethyltramadol.

-

-

Procedure:

-

The cell membranes are incubated with varying concentrations of the agonist in the presence of [35S]GTPγS and GDP.

-

Agonist binding to the receptor promotes the exchange of GDP for GTP on the Gα subunit of the G-protein.

-

The binding of [35S]GTPγS to the Gα subunit is measured.

-

-

Data Analysis:

-

The concentration-response curve is plotted, and the EC50 (the concentration of agonist that produces 50% of the maximal response) and Emax (the maximal stimulation) are determined[5].

-

Signaling Pathways

The binding of (-)-O-desmethyltramadol to the μ-opioid receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events.

G-protein Signaling Pathway

Upon agonist binding, the μ-opioid receptor undergoes a conformational change, leading to the activation of inhibitory G-proteins (Gi/o). The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, which leads to a decrease in the intracellular concentration of cyclic AMP (cAMP). The βγ subunit of the G-protein can also modulate the activity of other effectors, such as ion channels.

Caption: G-protein signaling pathway activated by (-)-O-desmethyltramadol.

β-Arrestin Recruitment

In addition to G-protein signaling, agonist binding to the μ-opioid receptor can also lead to the recruitment of β-arrestin proteins. β-arrestin recruitment is involved in receptor desensitization, internalization, and can also initiate G-protein independent signaling pathways. Some studies suggest that O-desmethyltramadol is a G-protein biased agonist, meaning it preferentially activates the G-protein pathway over the β-arrestin pathway[6].

Experimental Workflow Visualization

The following diagram illustrates the general workflow for a competitive radioligand binding assay used to determine the binding affinity of (-)-O-desmethyltramadol.

Caption: Workflow for a competitive radioligand binding assay.

References

- 1. Tramadol - Wikipedia [en.wikipedia.org]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Desmetramadol - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Desmetramadol Is Identified as a G-Protein Biased µ Opioid Receptor Agonist [frontiersin.org]

- 7. The effects of the tramadol metabolite O-desmethyl tramadol on muscarinic receptor-induced responses in Xenopus oocytes expressing cloned M1 or M3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Comprehensive molecular pharmacology screening reveals potential new receptor interactions for clinically relevant opioids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. zenodo.org [zenodo.org]

In Vitro Pharmacological Profile of (-)-O-Desmethyltramadol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-O-desmethyltramadol ((-)-O-DSMT) is the levorotatory enantiomer of O-desmethyltramadol, the primary active metabolite of the centrally acting analgesic, tramadol (B15222). The analgesic and other pharmacological effects of tramadol are largely attributed to the in vivo formation of its O-desmethylated metabolite. This technical guide provides a comprehensive overview of the in vitro pharmacological profile of (-)-O-DSMT, focusing on its interactions with key central nervous system targets. All quantitative data are presented in structured tables, and detailed experimental protocols for key assays are provided. Additionally, relevant signaling pathways and experimental workflows are visualized using Graphviz diagrams.

Data Presentation

The in vitro pharmacological profile of (-)-O-desmethyltramadol is characterized by its activity at opioid receptors and monoamine transporters. The following tables summarize the binding affinities and functional activities of (-)-O-DSMT at these targets.

Opioid Receptor Binding Affinity

| Compound | Receptor | Kᵢ (nM) | Assay Conditions | Reference |

| (-)-O-Desmethyltramadol | µ (mu) | 240 | Radioligand binding assay with [³H]-naloxone in cells expressing human µ-opioid receptor. | [1] |

| δ (delta) | >10,000 | Radioligand binding assay. | [2] | |

| κ (kappa) | >10,000 | Radioligand binding assay. | [2] | |

| (+)-O-Desmethyltramadol | µ (mu) | 3.4 | Radioligand binding assay with [³H]-naloxone in cells expressing human µ-opioid receptor. | [1] |

| Racemic O-Desmethyltramadol | µ (mu) | - | - | |

| δ (delta) | High Affinity | Radioligand binding assay. | [3] | |

| κ (kappa) | - | - |

Opioid Receptor Functional Activity

| Compound | Receptor | Assay | Parameter | Value | Reference |

| (-)-O-Desmethyltramadol | µ (mu) | [³⁵S]GTPγS binding | Agonist | Agonistic activity observed | [1] |

| (+)-O-Desmethyltramadol | µ (mu) | [³⁵S]GTPγS binding | Agonist | Potent Agonist | [1] |

| Racemic O-Desmethyltramadol | µ (mu) | Ca²⁺-activated Cl⁻ current | Agonist | Evoked Cl⁻ currents | [4][5] |

Monoamine Transporter Inhibition

| Compound | Transporter | IC₅₀ (µM) | Assay Conditions | Reference |

| (-)-O-Desmethyltramadol | Norepinephrine (NET) | Inactive | In vitro uptake assay | [6] |

| Serotonin (B10506) (SERT) | Inactive (at 5 µM) | Electrically evoked 5-HT efflux and uptake in rat dorsal raphe nucleus slices | [7] | |

| Racemic O-Desmethyltramadol | Norepinephrine (NET) | Yes | Inhibited NET | [6] |

| Serotonin (SERT) | Inactive | In vitro uptake assay | [6] |

Other Receptor Interactions

| Compound | Receptor | Activity | Assay Conditions | Reference |

| Racemic O-Desmethyltramadol | 5-HT₂C | Competitive Inhibitor | Inhibition of 5-HT-evoked Ca²⁺-activated Cl⁻ currents and [³H]5-HT binding in Xenopus oocytes expressing the 5-HT₂C receptor. | [8] |

Experimental Protocols

Detailed methodologies for the key in vitro assays used to characterize the pharmacological profile of (-)-O-desmethyltramadol are provided below.

Radioligand Binding Assay for Opioid Receptors

This protocol describes a competitive radioligand binding assay to determine the affinity (Kᵢ) of a test compound for opioid receptors.

Materials:

-

Receptor Source: Cell membranes from CHO or HEK293 cells stably expressing the human µ, δ, or κ opioid receptor.

-

Radioligand: A tritiated opioid ligand with high affinity for the receptor of interest (e.g., [³H]-DAMGO for µ, [³H]-DPDPE for δ, [³H]-U-69,593 for κ).

-

Test Compound: (-)-O-Desmethyltramadol.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled ligand (e.g., naloxone) to saturate the receptors.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

96-well microplates.

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation vials and fluid.

-

Liquid scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration.

-

Assay Setup: In a 96-well plate, add the following to each well in triplicate:

-

Assay Buffer (for total binding).

-

Non-specific binding control (e.g., 10 µM naloxone).

-

Serial dilutions of (-)-O-desmethyltramadol.

-

-

Add a fixed concentration of the radioligand to all wells.

-

Add the prepared cell membranes to each well.

-

Incubation: Incubate the plate at 25°C for 60-90 minutes with gentle agitation to allow binding to reach equilibrium.

-

Filtration: Terminate the assay by rapid vacuum filtration through glass fiber filters. This separates the bound radioligand from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

-

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G proteins coupled to opioid receptors upon agonist binding.

Materials:

-

Receptor Source: Cell membranes from cells expressing the opioid receptor of interest.

-

[³⁵S]GTPγS: A non-hydrolyzable GTP analog.

-

GDP: Guanosine diphosphate.

-

Test Compound: (-)-O-Desmethyltramadol.

-

Positive Control: A known full agonist for the receptor (e.g., DAMGO for µ-opioid receptor).

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

96-well microplates.

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: As described in the radioligand binding assay protocol.

-

Assay Setup: On ice, add the following to each well of a 96-well plate:

-

Assay buffer.

-

GDP (final concentration typically 10-30 µM).

-

Serial dilutions of (-)-O-desmethyltramadol or positive control.

-

Cell membrane suspension.

-

-

Initiation of Reaction: Add [³⁵S]GTPγS to each well to initiate the binding reaction.

-

Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.

-

Filtration and Washing: Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.

-

Quantification: Measure the radioactivity on the filters using a scintillation counter.

-

Data Analysis:

-

Determine agonist-stimulated binding by subtracting basal binding (in the absence of agonist) from the total binding.

-

Plot the percentage of stimulation against the logarithm of the agonist concentration.

-

Determine the EC₅₀ (concentration for 50% of maximal stimulation) and Eₘₐₓ (maximal stimulation) values from the dose-response curve.

-

cAMP Accumulation Assay

This assay measures the functional consequence of opioid receptor activation, which typically leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.

Materials:

-

Whole cells expressing the opioid receptor of interest.

-

Forskolin (B1673556): An adenylyl cyclase activator used to stimulate basal cAMP levels.

-

Test Compound: (-)-O-Desmethyltramadol.

-

Positive Control: A known opioid agonist.

-

Cell culture medium.

-

cAMP detection kit (e.g., HTRF, ELISA, or other immunoassay-based kits).

-

Plate reader compatible with the chosen detection kit.

Procedure:

-

Cell Culture: Plate cells in a 96-well plate and grow to the desired confluency.

-

Pre-treatment: Pre-incubate the cells with various concentrations of (-)-O-desmethyltramadol or a positive control.

-

Stimulation: Add forskolin to all wells (except for the basal control) to stimulate adenylyl cyclase and induce cAMP production.

-

Incubation: Incubate for a specified period (e.g., 15-30 minutes) at 37°C.

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP detection kit according to the manufacturer's instructions.

-

Data Analysis:

-

Calculate the percentage of inhibition of forskolin-stimulated cAMP accumulation for each concentration of the test compound.

-

Plot the percentage of inhibition against the logarithm of the agonist concentration.

-

Determine the IC₅₀ value (the concentration of the agonist that causes 50% inhibition of the forskolin-stimulated cAMP response).

-

Signaling Pathways

Mu-Opioid Receptor Signaling

(-)-O-Desmethyltramadol is an agonist at the µ-opioid receptor, which is a G-protein coupled receptor (GPCR). Upon agonist binding, the receptor activates inhibitory G proteins (Gαi/o). This initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. The dissociation of the G protein subunits can also lead to the modulation of ion channels.

References

- 1. researchgate.net [researchgate.net]

- 2. Comprehensive molecular pharmacology screening reveals potential new receptor interactions for clinically relevant opioids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tramadol - Wikipedia [en.wikipedia.org]

- 4. µ-Opioid receptor activation by tramadol and O-desmethyltramadol (M1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Actions of tramadol, its enantiomers and principal metabolite, O-desmethyltramadol, on serotonin (5-HT) efflux and uptake in the rat dorsal raphe nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The tramadol metabolite, O-desmethyl tramadol, inhibits 5-hydroxytryptamine type 2C receptors expressed in Xenopus Oocytes [pubmed.ncbi.nlm.nih.gov]

(-)-O-Desmethyl Tramadol CAS number and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification

| Parameter | Value | Reference |

| Chemical Name | (-)-O-Desmethyl Tramadol (B15222) | [1] |

| IUPAC Name | 3-[(1S,2S)-2-[(dimethylamino)methyl]-1-hydroxycyclohexyl]phenol | [1] |

| CAS Number | 144830-15-9 | [1] |

| Molecular Formula | C₁₅H₂₃NO₂ | [1] |

| Molar Mass | 249.354 g·mol⁻¹ | [2] |

Note: O-Desmethyl Tramadol (O-DSMT) is the primary active metabolite of the analgesic drug tramadol. The parent compound, tramadol, is metabolized in the liver by the enzyme CYP2D6 to form O-DSMT. This guide focuses on the specific (-)-enantiomer of O-Desmethyl Tramadol.

Pharmacological Profile

(-)-O-Desmethyl Tramadol exhibits a distinct pharmacological profile compared to its parent compound and its (+)-enantiomer. While both enantiomers of O-DSMT are inactive as serotonin (B10506) reuptake inhibitors, this compound is a norepinephrine (B1679862) reuptake inhibitor.[2] In contrast, (+)-O-Desmethyltramadol is a more potent µ-opioid receptor agonist.[2][3] The combination of the parent drug and its metabolites contributes to the overall complex pharmacological effects of tramadol administration.[2]

Metabolism and Synthesis

The primary pathway for the formation of O-Desmethyl Tramadol in the body is through the demethylation of tramadol by the cytochrome P450 enzyme CYP2D6 in the liver.[2][3] Individuals with genetic variations leading to reduced CYP2D6 activity may experience diminished analgesic effects from tramadol due to decreased formation of the more potent O-DSMT.[2]

The following diagram illustrates the metabolic conversion of tramadol to its primary active metabolites.

Experimental Protocols

Detailed experimental protocols for the study of this compound are crucial for reproducibility and advancement in research. Below are generalized methodologies based on common practices in the field.

Protocol 1: In Vitro Receptor Binding Assay

Objective: To determine the binding affinity of this compound to specific opioid receptors (e.g., µ, δ, κ).

Methodology:

-

Membrane Preparation: Cell membranes expressing the opioid receptor of interest are prepared from cultured cells (e.g., CHO-K1 cells) or animal brain tissue.

-

Radioligand Binding: Membranes are incubated with a specific radioligand for the receptor (e.g., [³H]DAMGO for µ-opioid receptor) and varying concentrations of this compound.

-

Incubation and Filtration: The mixture is incubated to allow for competitive binding. The reaction is then terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is calculated. The equilibrium dissociation constant (Ki) is then determined using the Cheng-Prusoff equation.

Protocol 2: Norepinephrine Reuptake Inhibition Assay

Objective: To assess the inhibitory effect of this compound on the norepinephrine transporter (NET).

Methodology:

-

Synaptosome Preparation: Synaptosomes are prepared from specific brain regions rich in noradrenergic neurons (e.g., hypothalamus or cortex) of rats or mice.

-

Uptake Assay: Synaptosomes are incubated with [³H]norepinephrine and various concentrations of this compound.

-

Incubation and Termination: The uptake reaction is allowed to proceed for a short period at 37°C and then terminated by rapid filtration or centrifugation.

-

Radioactivity Measurement: The amount of [³H]norepinephrine taken up by the synaptosomes is quantified by liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of norepinephrine uptake (IC₅₀) is determined by non-linear regression analysis.

The following diagram outlines a typical workflow for an in vitro neurotransmitter reuptake assay.

References

Navigating the Physicochemical Landscape of (-)-O-Desmethyl Tramadol: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of (-)-O-Desmethyl Tramadol (B15222) ((-)-ODT), the primary active metabolite of Tramadol, in common laboratory solvents. Understanding these fundamental physicochemical properties is critical for drug development, from early-stage formulation to analytical method development and quality control. This document synthesizes available data, outlines detailed experimental protocols for in-house determination of these parameters, and visualizes key biochemical and experimental workflows.

Introduction: The Significance of (-)-O-Desmethyl Tramadol

Tramadol is a widely prescribed centrally acting analgesic. Its therapeutic effect is largely attributed to its active metabolite, O-Desmethyl Tramadol (ODT). Tramadol itself is a racemic mixture, and its metabolism to ODT is primarily catalyzed by the polymorphic cytochrome P450 enzyme, CYP2D6.[1][2][3][4] The (-)-enantiomer of ODT is known to contribute to the norepinephrine (B1679862) reuptake inhibiting effects of tramadol, which is a key component of its analgesic mechanism.[5] Given its crucial role in the pharmacological activity of its parent compound, a thorough understanding of the physicochemical properties of (-)-ODT is paramount for research and development.

Metabolic Pathway of Tramadol to O-Desmethyl Tramadol

The metabolic activation of Tramadol to O-Desmethyl Tramadol is a critical step in its mechanism of action. This biotransformation is predominantly carried out in the liver by the CYP2D6 enzyme.[1][4] Genetic variations in the CYP2D6 gene can lead to significant differences in the rate of metabolism, affecting the efficacy and side-effect profile of Tramadol.[2][3]

Caption: Metabolic conversion of Tramadol to this compound.

Solubility Profile of this compound Hydrochloride

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation possibilities. The hydrochloride salt of this compound is generally used in laboratory settings. While comprehensive quantitative data across a wide range of solvents is not extensively published, the following table summarizes the available information. It is important to note that much of the data is qualitative, and experimental verification is highly recommended.

| Solvent | Chemical Class | Quantitative Solubility (mg/mL) | Qualitative Solubility |

| Water | Polar Protic | ≥ 100[6] | Soluble[7] |

| Methanol (B129727) | Polar Protic | Data not available | Soluble[7], Slightly Soluble[8] |

| Ethanol | Polar Protic | Data not available | Soluble[7] |

| Acetonitrile | Polar Aprotic | Data not available | A 1 mg/mL solution is commercially available[9] |

| Isopropanol | Polar Protic | Data not available | Data not available |

| Acetone | Polar Aprotic | Data not available | Data not available |

| Dichloromethane | Halogenated | Data not available | Data not available |

| Chloroform | Halogenated | Data not available | Slightly Soluble[8] |

| Ethyl Acetate | Ester | Data not available | Data not available |

Note: The apparent contradiction in the qualitative solubility of this compound Hydrochloride in methanol may be due to differences in experimental conditions or the specific form of the compound used.

Stability of this compound

The stability of (-)-ODT is a crucial factor for ensuring the integrity of the molecule during storage, handling, and in formulated products. Stability studies are essential to identify potential degradation products and to establish appropriate storage conditions and shelf-life.

General Stability Observations

-

In Biological Matrices: Studies have shown that O-desmethyltramadol is stable in human plasma for up to four weeks when stored at -20°C.[10] It is also reported to be stable for 48 hours at 15°C in a re-eluted solution after extraction.[10]

-

In Solution: Stock solutions of O-Desmethyltramadol hydrochloride in solvents are generally stored at low temperatures (-20°C or -80°C) to ensure long-term stability.[6] For instance, in-solvent storage at -80°C is recommended for up to 6 months, and at -20°C for up to 1 month.[11]

Forced Degradation Studies

Forced degradation, or stress testing, is a critical component of drug development that helps to elucidate the intrinsic stability of a drug substance. It involves exposing the API to conditions more severe than accelerated stability testing to identify potential degradation pathways and degradation products.

Typical Stress Conditions for this compound:

-

Acidic Hydrolysis: 0.1 N HCl at 60°C for 30 minutes.[12]

-

Basic Hydrolysis: 0.1 N NaOH at 60°C for 30 minutes.[12]

-

Neutral Hydrolysis: Reflux in water at 60°C for 30 minutes.[12]

-

Oxidative Degradation: 3% H₂O₂ at room temperature for a specified period.[12]

-

Thermal Degradation: Exposure to dry heat at a temperature relevant to the compound's melting point.[12]

-

Photostability: Exposure to light according to ICH Q1B guidelines.

Experimental Protocols

Detailed and robust experimental protocols are essential for obtaining accurate and reproducible solubility and stability data.

Protocol for Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.

References

- 1. researchgate.net [researchgate.net]

- 2. PharmGKB summary: tramadol pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tramadol Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Evaluation of the Effect of CYP2D6 Genotypes on Tramadol and O-Desmethyltramadol Pharmacokinetic Profiles in a Korean Population Using Physiologically-Based Pharmacokinetic Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Desmetramadol - Wikipedia [en.wikipedia.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. 148218-19-3 CAS MSDS ((-)-O-DESMETHYLTRAMADOL, HYDROCHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. (-)-O-DESMETHYLTRAMADOL, HYDROCHLORIDE CAS#: 144830-15-9 [m.chemicalbook.com]

- 9. This compound (1 mg/ml in Acetonitrile) [cymitquimica.com]

- 10. researchgate.net [researchgate.net]

- 11. medchemexpress.com [medchemexpress.com]

- 12. scispace.com [scispace.com]

The Ascendancy of a Metabolite: An In-depth Technical Guide to the Discovery and History of (-)-O-Desmethyl Tramadol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tramadol (B15222), a synthetic analog of codeine, was first synthesized in 1962 by the German pharmaceutical company Grünenthal GmbH and launched in 1977.[1][2] It presents a unique dual mechanism of action: a weak affinity for the µ-opioid receptor (MOR) and the inhibition of serotonin (B10506) and norepinephrine (B1679862) reuptake.[1][3] However, the full analgesic potential of tramadol is not realized by the parent compound itself but is unlocked through its hepatic metabolism. The discovery that O-desmethyltramadol (O-DSMT), particularly the (-)-enantiomer, is the primary active metabolite responsible for the majority of tramadol's opioid-mediated analgesia marked a significant advancement in understanding its pharmacology. This technical guide provides a comprehensive overview of the discovery, history, and key experimental methodologies related to (-)-O-Desmethyl Tramadol, tailored for professionals in the field of drug development and research.

Discovery and Historical Context

The journey to understanding the true active component of tramadol's analgesic effect is a story of metabolic activation. Initially, tramadol was characterized by its relatively low affinity for the µ-opioid receptor.[4] It was later discovered that tramadol is extensively metabolized in the liver by the cytochrome P450 enzyme CYP2D6 to O-desmethyltramadol (also known as M1).[1][5][6] This metabolic conversion is crucial, as O-DSMT exhibits a significantly higher affinity for the µ-opioid receptor, in some cases up to 700 times that of the parent compound.[7]